(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride is an organic compound characterized by its unique bicyclic structure, which incorporates both pyridine and pyrrole moieties. The molecular formula of this compound is , indicating that it contains two hydrochloride groups. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.
The compound's synthesis typically involves multi-step organic reactions, with specific conditions tailored to optimize yield and purity. Its classification falls under the category of nitrogen-containing heterocycles, which are known for their diverse chemical properties and biological activities.
The synthesis of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride generally follows several established methods:
The molecular structure of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride features:
This compound can undergo various chemical reactions:
The mechanism of action for (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets within biological systems:
Research indicates that these interactions can lead to significant biological effects, making this compound a candidate for therapeutic development .
The applications of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride span several scientific domains:
The construction of the pyrrolo[2,3-c]pyridine core relies on strategic ring-forming methodologies. The Gould-Jacobs reaction remains the predominant approach, involving condensation of 4-aminopyridine derivatives with carbonyl-activated reagents (e.g., ethoxymethylenemalonate esters) under reflux conditions. This initiates a sequence of cyclization and decarboxylation to yield the tricyclic framework [2] . Alternative routes include Paal-Knorr-type condensations, where α-halo ketones undergo nucleophilic displacement with 3-aminopyridines, followed by acid-catalyzed ring closure. This method offers regioselectivity advantages but requires stringent control of stoichiometry to prevent N-alkylation side products .
Table 1: Comparative Analysis of Core Synthesis Methods
Method | Reagents | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
Gould-Jacobs Cyclization | 4-Aminopyridine, Diethyl ethoxymethylenemalonate | 140°C, 12h | 65–78 | Scalability (>100g demonstrated) |
Paal-Knorr Condensation | 3-Amino-4-picoline, α-Bromoketone | 80°C, 6h | 52–68 | Regiochemical precision |
Microwave-Assisted | Halogenated precursors, Pd catalysts | 150°C, 0.5h | 70–85 | Reaction time reduction |
Optimization focuses on green chemistry principles and yield enhancement:
Functionalization of the primary amine group enables pharmacological optimization while preserving core integrity. Reductive amination stands as the most versatile strategy, utilizing aldehydes or ketones with NaBH₃CN in methanol at 0–25°C to furnish secondary amines with >90% chemoselectivity [1] [3]. Acylation protocols employ acid chlorides or activated esters (e.g., N-hydroxysuccinimide esters) in dichloromethane with diisopropylethylamine (DIPEA) base, achieving conversions >85% while avoiding N1-pyrrole ring nitrogen participation [6].
Protection-deprotection sequences are essential for selective derivatization:
Table 2: Amine Derivatization Techniques and Applications
Method | Conditions | Conversion | Application Example |
---|---|---|---|
Reductive Amination | RCHO/NaBH₃CN/MeOH/0°C, 12h | 92–97% | N-Methyl analogs for metabolic stability |
Acylation-Amidation | RCOCl/DIPEA/DCM/–15°C, 2h | 85–91% | Amide prodrug synthesis |
Carbamate Formation | ClCO₂R/Pyridine/THF/25°C, 6h | 78–84% | PROTAC linker conjugation |
A critical case study involves the synthesis of MASP-2 inhibitors, where the amine was coupled with 4-fluorophenylisocyanate to generate urea derivatives, directly enabling patent-protected bioactivity (US20210171531A1) [1].
Conversion to the dihydrochloride salt (CAS: 867035-40-3) addresses intrinsic limitations of the free base. Solubility profiling reveals a 50-fold enhancement in aqueous media (from <0.1 mg/mL for free base to >50 mg/mL for dihydrochloride), crucial for in vitro bioassays requiring physiological pH conditions [2] . Hygroscopicity reduction is equally vital: the free base absorbs atmospheric moisture rapidly (≥3% w/w in 48h at 40% RH), whereas the dihydrochloride exhibits negligible uptake (<0.5% under identical conditions), enhancing storage stability [2].
The protonation state was confirmed via pH titration and X-ray crystallography:
Table 3: Salt Form Comparison
Property | Free Base | Hydrochloride | Dihydrochloride |
---|---|---|---|
Solubility (H₂O) | <0.1 mg/mL | 18 mg/mL | >50 mg/mL |
Melting Point | 142°C (dec.) | 228°C (dec.) | 265°C (dec.) |
Hygroscopicity | High | Moderate | Low |
Crystallinity | Amorphous | Crystalline | Highly Crystalline |
Storage protocols mandate protection from light (photodegradation ≤5% at 4°C vs. 15% at 25°C over 6 months) and desiccated conditions (4°C) to prevent HCl loss and free base regeneration .
Though the parent scaffold lacks chiral centers, stereochemical control becomes paramount when introducing chiral auxiliaries at the methanamine position or fused ring substituents. Enantioselective reductive amination uses (R)- or (S)-1-phenylethylamine chiral directors, achieving diastereomeric excess >95% after crystallization. Subsequent hydrogenolysis (H₂/Pd-C, ethanol) yields enantiomerically pure (≥99% ee) (R)- or (S)-methylamine derivatives [6] [8].
Atropisomerism emerges in ortho-substituted biaryl analogs:
Biological relevance is exemplified in FGFR inhibitors (e.g., compound 4h), where the (S)-enantiomer shows 5-fold greater potency (IC₅₀ = 7 nM) against FGFR1 than its (R)-counterpart (IC₅₀ = 35 nM), attributable to optimal hydrogen bonding with gatekeeper residue K514 .
Table 4: Impact of Stereochemistry on Bioactivity
Compound | Configuration | FGFR1 IC₅₀ (nM) | Relative Potency |
---|---|---|---|
4h (racemate) | (±) | 15 | 1.0× |
4h-S | (S) | 7 | 2.1× |
4h-R | (R) | 35 | 0.4× |
Chiral benzamide derivative | (R) | 9 | 1.7× |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8